molecular formula C20H19F3N4O4 B2802491 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775346-21-8

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Numéro de catalogue: B2802491
Numéro CAS: 1775346-21-8
Poids moléculaire: 436.391
Clé InChI: DXHDDDLOUMILPZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrimido[1,6-a]azepine-1,3(2H,5H)-dione core substituted with a 5-methyl-1,2,4-oxadiazole ring at position 4 and a 4-(trifluoromethoxy)benzyl group at position 2. The 1,2,4-oxadiazole moiety is known for enhancing metabolic stability and binding affinity in drug design, while the trifluoromethoxy group contributes to lipophilicity and bioavailability . Synthesis routes for analogous compounds involve cyclocondensation reactions, such as the use of cesium carbonate and dry DMF to couple oxadiazole derivatives with heterocyclic cores, followed by characterization via ¹H NMR, IR, and mass spectrometry .

Propriétés

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O4/c1-12-24-17(25-31-12)16-15-5-3-2-4-10-26(15)19(29)27(18(16)28)11-13-6-8-14(9-7-13)30-20(21,22)23/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHDDDLOUMILPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxadiazole and Benzyl Groups

The target compound’s closest analog, 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione (CAS 1775353-05-3), differs in two key substituents:

  • Oxadiazole substituent : Ethyl (C₂H₅) vs. methyl (CH₃).
  • Benzyl group : 4-Fluoro vs. 4-(trifluoromethoxy).

Table 1: Substituent Effects on Physicochemical Properties

Substituent Methyl (CH₃) Ethyl (C₂H₅) 4-Fluoro 4-Trifluoromethoxy
Lipophilicity Moderate (LogP ~3) Increased (LogP ~4) Moderate (LogP ~3) High (LogP ~5)
Electron Effects Mild electron-donor Steric bulk Electron-withdrawing Strong electron-withdrawing
Metabolic Stability Moderate Reduced High Very high

The trifluoromethoxy group enhances electron-withdrawing effects and lipophilicity compared to the fluoro substituent, which may improve target binding .

Bioactivity and Structural Similarity Insights

While direct bioactivity data for the target compound is unavailable, structural analogs with 1,2,4-oxadiazole motifs exhibit antimicrobial activity. For example, 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-thieno[2,3-d]pyrimidines show efficacy against E. coli and S. aureus (MIC: 4–16 µg/mL) . Computational similarity analysis (Tanimoto coefficient >0.7) suggests the target compound may share bioactivity profiles with such analogs .

Key Principles :

  • Structural similarity (e.g., shared oxadiazole core) correlates with conserved bioactivity, as seen in hierarchical clustering of NCI-60 datasets .
  • The trifluoromethoxy group may enhance target affinity via hydrophobic interactions, as observed in HDAC inhibitors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.